N-{4-[(Prop-2-en-1-yl)oxy]phenyl}-2-sulfanylacetamide
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Overview
Description
N-{4-[(Prop-2-en-1-yl)oxy]phenyl}-2-sulfanylacetamide is an organic compound that features a phenyl ring substituted with a prop-2-en-1-yloxy group and a sulfanylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(Prop-2-en-1-yl)oxy]phenyl}-2-sulfanylacetamide typically involves the reaction of 4-hydroxyphenylacetic acid with prop-2-en-1-yl bromide to form the prop-2-en-1-yloxy derivative. This intermediate is then reacted with thioacetamide under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(Prop-2-en-1-yl)oxy]phenyl}-2-sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group, yielding a simpler acetamide derivative.
Substitution: The prop-2-en-1-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Simplified acetamide derivatives.
Substitution: Various substituted phenylacetamide derivatives.
Scientific Research Applications
N-{4-[(Prop-2-en-1-yl)oxy]phenyl}-2-sulfanylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(Prop-2-en-1-yl)oxy]phenyl}-2-sulfanylacetamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. Additionally, the phenyl ring and prop-2-en-1-yloxy group can interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-sulfanylacetamide
- N-(4-hydroxyphenyl)-2-sulfanylacetamide
- N-(4-chlorophenyl)-2-sulfanylacetamide
Uniqueness
N-{4-[(Prop-2-en-1-yl)oxy]phenyl}-2-sulfanylacetamide is unique due to the presence of the prop-2-en-1-yloxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This group can participate in additional chemical reactions, providing opportunities for further functionalization and derivatization.
Properties
CAS No. |
827044-57-5 |
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Molecular Formula |
C11H13NO2S |
Molecular Weight |
223.29 g/mol |
IUPAC Name |
N-(4-prop-2-enoxyphenyl)-2-sulfanylacetamide |
InChI |
InChI=1S/C11H13NO2S/c1-2-7-14-10-5-3-9(4-6-10)12-11(13)8-15/h2-6,15H,1,7-8H2,(H,12,13) |
InChI Key |
FYVTXJOCPYOYRT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)NC(=O)CS |
Origin of Product |
United States |
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